Suppression of Co-Crystal Formation via Intramolecular Hydrogen Bonding
N-(2-Pyridinyl)picolinamide (2Pyr) exhibits a unique intramolecular N-H···N hydrogen bond that prevents co-crystal formation with aliphatic dicarboxylic acids, a behavior not observed in its structural isomers. While N-(pyridin-2-yl)nicotinamide (3Pyr) and N-(pyridin-2-yl)isonicotinamide (4Pyr) readily form co-crystals with a variety of carboxylic acid co-formers via intermolecular synthons, 2Pyr fails to do so due to its intramolecularly satisfied hydrogen-bond donor [1].
| Evidence Dimension | Co-crystal formation success rate |
|---|---|
| Target Compound Data | 0% co-crystals formed (0 out of 10 co-formers tested) |
| Comparator Or Baseline | N-(pyridin-2-yl)nicotinamide (3Pyr): >60% co-crystals formed; N-(pyridin-2-yl)isonicotinamide (4Pyr): >60% co-crystals formed |
| Quantified Difference | Absolute failure vs. >60% success rate |
| Conditions | Co-crystallization attempts with 10 aliphatic dicarboxylic acids |
Why This Matters
This property is critical for researchers designing solid forms, as it dictates that 2Pyr cannot be used as a co-former in crystal engineering strategies that rely on its analogs.
- [1] Abeysekera, A. M., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1147. View Source
